molecular formula C22H23F2N3O2 B6436981 3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549025-72-9

3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B6436981
CAS RN: 2549025-72-9
M. Wt: 399.4 g/mol
InChI Key: NOXWVTIZGXDIGV-UHFFFAOYSA-N
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Description

The compound “3-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one” is a complex organic molecule. It contains several functional groups and structural features that are common in pharmaceutical compounds . These include a piperidine ring, which is a common feature in many drugs , and a quinazolinone group, which is a type of heterocyclic compound that has various biological activities.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the piperidine ring might undergo reactions like N-alkylation or N-acylation. The quinazolinone group could potentially undergo reactions like hydrolysis or reduction .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological targets it interacts with. Many drugs that contain a piperidine ring or a quinazolinone group have activities like antimicrobial, antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name

3-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O2/c1-29-19-2-3-20-21(11-19)25-14-27(22(20)28)13-15-4-6-26(7-5-15)12-16-8-17(23)10-18(24)9-16/h2-3,8-11,14-15H,4-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXWVTIZGXDIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one

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